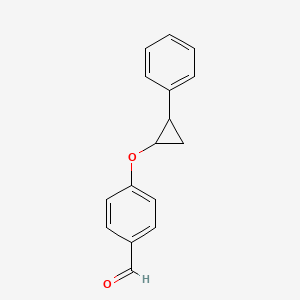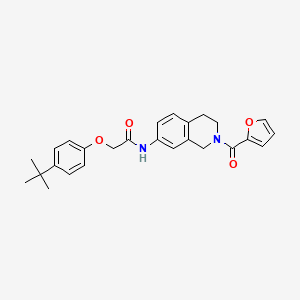
4-(2-Phenylcyclopropoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylcyclopropoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-phenylcyclopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylcyclopropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylcyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylcyclopropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 4-(2-Phenylcyclopropoxy)benzoic acid.
Reduction: 4-(2-Phenylcyclopropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylcyclopropoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2-Phenylcyclopropoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and potentially exhibiting antifungal or antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the cyclopropoxy group.
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the cyclopropoxy group.
2-Phenylcyclopropylamine: Contains the cyclopropyl group but differs in functional groups.
Uniqueness
4-(2-Phenylcyclopropoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and 2-phenylcyclopropoxy moieties, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
4-(2-phenylcyclopropyl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-11-12-6-8-14(9-7-12)18-16-10-15(16)13-4-2-1-3-5-13/h1-9,11,15-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMJAYTTSOTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1OC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2453777.png)
![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)
![N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2453783.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2453796.png)


